1h-Pyrimido[5,4-c][1,2,5]oxadiazine

Catalog No.
S15263506
CAS No.
42394-53-6
M.F
C5H4N4O
M. Wt
136.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1h-Pyrimido[5,4-c][1,2,5]oxadiazine

CAS Number

42394-53-6

Product Name

1h-Pyrimido[5,4-c][1,2,5]oxadiazine

IUPAC Name

1H-pyrimido[5,4-c][1,2,5]oxadiazine

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

InChI

InChI=1S/C5H4N4O/c1-4-5(7-2-6-1)8-3-10-9-4/h1-3,9H

InChI Key

BJWIOSBRGOLPGB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)N=CON2

1H-Pyrimido[5,4-c][1,2,5]oxadiazine is a heterocyclic compound characterized by its unique structural framework, which includes a fused pyrimidine and oxadiazine moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula of 1H-pyrimido[5,4-c][1,2,5]oxadiazine is C5H4N4OC_5H_4N_4O with a molecular weight of approximately 136.11 g/mol .

Typical of oxadiazines and pyrimidines. Notable reactions include:

  • Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or permanganate to form more oxidized derivatives.
  • Substitution Reactions: The nitrogen atoms in the oxadiazine ring can undergo nucleophilic substitution, allowing for the introduction of various substituents that may enhance biological activity or alter physical properties.
  • Cyclization Reactions: It can also engage in cyclization reactions leading to the formation of more complex structures, often utilized in drug development .

Research indicates that 1H-pyrimido[5,4-c][1,2,5]oxadiazine exhibits significant biological activities. It has been reported to possess:

  • Antibacterial Properties: Studies have shown that derivatives of this compound can inhibit bacterial growth effectively, making it a candidate for antibiotic development .
  • Antitumor Activity: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy .
  • Antiviral Properties: Preliminary studies indicate that certain derivatives may also exhibit antiviral activity, although further research is necessary to confirm these effects.

The synthesis of 1H-pyrimido[5,4-c][1,2,5]oxadiazine typically involves several methods:

  • Cyclization of Precursors: The compound can be synthesized through the cyclization of appropriate precursors such as hydrazones or amidoximes under acidic or basic conditions. This method allows for the formation of the oxadiazine ring system effectively .
  • Refluxing with Acyl Halides: A common synthetic route involves refluxing a mixture of pyrimidine derivatives with acyl halides in a solvent like acetonitrile. This method has been reported to yield high purity products with good yields .
  • Multi-step Synthesis: More complex syntheses may involve multiple steps including oxidation and substitution reactions to introduce various functional groups that enhance biological activity or solubility.

1H-Pyrimido[5,4-c][1,2,5]oxadiazine and its derivatives have several applications:

  • Pharmaceutical Development: Due to their antibacterial and antitumor properties, these compounds are being explored as potential leads for new drugs.
  • Agricultural Chemistry: Some derivatives may serve as agrochemicals due to their ability to inhibit pathogenic microorganisms affecting crops.
  • Material Science: The unique structural properties may allow for applications in developing new materials with specific electronic or optical properties.

Interaction studies involving 1H-pyrimido[5,4-c][1,2,5]oxadiazine focus on its binding affinity with biological targets:

  • Enzyme Inhibition: Research has indicated that certain derivatives can inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Binding: Studies are ongoing to evaluate the binding interactions with various receptors which could elucidate mechanisms behind their biological activities.

Several compounds share structural similarities with 1H-pyrimido[5,4-c][1,2,5]oxadiazine. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable ActivitiesUniqueness
1H-Pyrimido[4,5-c][1,2]oxazinePyrimidine and oxazine fusionAntimicrobialDifferent ring structure affecting reactivity
2H-1,2,3-OxadiazineOxadiazineAntiviralLacks the pyrimidine component
1,3,4-OxadiazinesOxadiazine derivativesAntitumorVariability in substituents
2-Aminopyrimidine derivativesPyrimidine derivativesAntibacterialFocus on amino group effects

The distinct fused structure of 1H-pyrimido[5,4-c][1,2,5]oxadiazine contributes to its unique reactivity and biological profile compared to these similar compounds. Its potential as a scaffold for drug development highlights its importance in medicinal chemistry research.

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

136.03851076 g/mol

Monoisotopic Mass

136.03851076 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-11

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